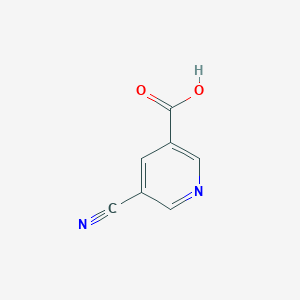

5-Cyanonicotinic acid

CAS No.: 887579-62-6

Cat. No.: VC2471969

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887579-62-6 |

|---|---|

| Molecular Formula | C7H4N2O2 |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 5-cyanopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) |

| Standard InChI Key | YLVWEUCOZIMGPV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1C(=O)O)C#N |

| Canonical SMILES | C1=C(C=NC=C1C(=O)O)C#N |

Introduction

Chemical Identity and Structural Properties

5-Cyanonicotinic acid, also known as 5-cyanopyridine-3-carboxylic acid, is a substituted pyridine compound featuring both a cyano group at position 5 and a carboxylic acid functionality at position 3 of the pyridine ring. The compound's structural characteristics contribute to its unique chemical behavior and potential applications.

Basic Identification

The compound is characterized by the following identifiers:

-

CAS Number: 887579-62-6

-

Molecular Formula: C7H4N2O2

-

Systematic Name: 5-cyanopyridine-3-carboxylic acid

-

Synonyms: 5-CYANO-NICOTINIC ACID; 5-Cyano-3-pyridinecarboxylic acid

Physical and Chemical Properties

5-Cyanonicotinic acid possesses several distinctive physicochemical properties that influence its behavior in various chemical and biological systems:

| Property | Value |

|---|---|

| Molecular Weight | 148.12 g/mol |

| Exact Mass | 148.027277375 |

| XLogP3 | 0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 74 Ų |

| Heavy Atom Count | 11 |

| Complexity | 206 |

| Covalently-Bonded Unit Count | 1 |

Table 1: Physicochemical properties of 5-Cyanonicotinic acid

The compound features a relatively moderate polarity due to the presence of both the cyano group and carboxylic acid functionality. The low XLogP3 value (0.1) indicates limited lipophilicity, suggesting good water solubility compared to more hydrophobic compounds .

Structural Characteristics and Chemical Reactivity

The structure of 5-Cyanonicotinic acid presents interesting reactive sites that contribute to its chemical versatility. The pyridine nitrogen, cyano group, and carboxylic acid function all provide potential points for chemical modification or participation in reactions.

Electronic Structure

The electron-withdrawing nature of both the cyano group and the pyridine ring creates a molecule with distinct electronic properties. The cyano group, being strongly electron-withdrawing, influences the electron density distribution across the pyridine ring, affecting both the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group.

Reactivity Profile

The compound exhibits reactivity patterns characteristic of both pyridine derivatives and carboxylic acids. The carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation. Meanwhile, the cyano group represents a versatile functional handle that can be transformed into various other functionalities such as amides, amines, or carboxylic acids through appropriate chemical transformations.

Applications in Research and Industry

Based on its structural characteristics and the known applications of related pyridine derivatives, 5-Cyanonicotinic acid likely finds utility in several scientific and industrial domains.

Pharmaceutical Applications

The compound may serve as an important pharmaceutical intermediate, particularly in the development of compounds targeting neurological disorders. The cyano group provides a versatile handle for further modification, potentially enhancing drug efficacy and specificity in resulting pharmaceutical compounds.

Materials Science

In materials science, compounds like 5-Cyanonicotinic acid can contribute to the development of advanced polymers and coatings. The presence of multiple functional groups enables participation in polymerization reactions or the formation of coordination complexes with enhanced performance characteristics .

Organic Synthesis

As a bifunctional building block, 5-Cyanonicotinic acid likely serves as a valuable intermediate in organic synthesis. The cyano group can be transformed into various other functionalities, allowing for the preparation of diverse chemical libraries from a single precursor.

Comparison with Structurally Related Compounds

Comparison with 5-Aminonicotinic Acid

5-Aminonicotinic acid, a structurally related compound differing only in the 5-position substituent (amino vs. cyano), has been more thoroughly documented in the literature. It possesses the following properties:

| Property | 5-Aminonicotinic Acid | 5-Cyanonicotinic Acid |

|---|---|---|

| Molecular Formula | C6H6N2O2 | C7H4N2O2 |

| Molecular Weight | 138.12 g/mol | 148.12 g/mol |

| Melting Point | 293°C | Not available |

| Physical Form | Crystal/Crystalline Powder | Not available |

| Color | Golden-brown | Not available |

Table 2: Comparison of properties between 5-Aminonicotinic acid and 5-Cyanonicotinic acid

Functional Differences

The replacement of the amino group with a cyano group significantly alters the electronic properties and reactivity profile of the molecule. While the amino group in 5-Aminonicotinic acid is electron-donating and nucleophilic, the cyano group in 5-Cyanonicotinic acid is strongly electron-withdrawing and can serve as an electrophilic site or be transformed into various other functionalities.

Current Research Trends

Enzyme Inhibition Studies

Related nicotinic acid derivatives have demonstrated significant enzyme inhibitory activities. For instance, 5-Aminonicotinic acid derivatives have shown inhibitory effects against α-amylase and α-glucosidase enzymes, with activities comparable to the standard acarbose . This suggests potential applications for 5-Cyanonicotinic acid derivatives in similar biochemical contexts, particularly in the development of treatments for metabolic disorders.

Coordination Chemistry

The presence of multiple potential coordination sites (pyridine nitrogen, carboxylate group, and cyano nitrogen) makes 5-Cyanonicotinic acid an interesting ligand for coordination chemistry studies. Such research could lead to the development of novel coordination polymers and metal-organic frameworks with applications in catalysis, gas storage, and separation technologies.

Analytical Methods for Identification and Quantification

For proper identification and analysis of 5-Cyanonicotinic acid, several analytical techniques are likely applicable, including:

-

High-Performance Liquid Chromatography (HPLC)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

These techniques can provide comprehensive characterization of the compound's structure, purity, and physical properties, facilitating its use in research and industrial applications.

Future Research Directions

Structure-Activity Relationship Studies

Future research might focus on developing structure-activity relationship studies of 5-Cyanonicotinic acid derivatives, particularly examining how modifications to various positions on the pyridine ring affect biological activity and chemical reactivity.

Development of Novel Materials

The bifunctional nature of 5-Cyanonicotinic acid makes it a promising building block for the development of novel materials with tailored properties. Research into polymerization reactions, coordination complexes, and supramolecular assemblies incorporating this compound could lead to materials with enhanced performance characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume